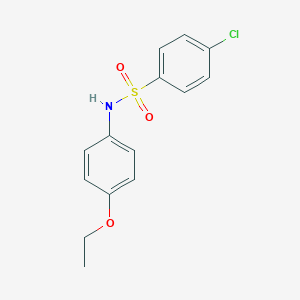
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide, also known as CEBS, is an organic compound that has been the subject of considerable scientific research in recent years. This compound has a wide range of applications in both academic and industrial settings, due to its unique properties and potential for use in a variety of fields.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and other physiological processes. This inhibition can lead to a reduction in inflammation and other symptoms associated with various diseases.
Effets Biochimiques Et Physiologiques
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, as well as the reduction of inflammation and other symptoms associated with various diseases. It has also been shown to have antioxidant properties, which can help to protect cells from damage and promote overall health.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide has a number of advantages for use in laboratory experiments, including its ability to inhibit certain enzymes and signaling pathways, as well as its anti-inflammatory and antioxidant properties. However, there are also some limitations to its use, including the potential for toxicity at high doses and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are a number of potential future directions for research on 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide, including the development of new synthetic methods for its production, the exploration of its potential applications in the treatment of various diseases, and the investigation of its mechanism of action and physiological effects in greater detail. Additionally, further research may be needed to fully understand the potential risks and limitations of its use in laboratory experiments and potential medical applications.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide can be achieved through a number of different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. Other methods involve the use of different reactants and catalysts, depending on the desired properties of the final product.
Applications De Recherche Scientifique
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide has been the subject of a number of scientific studies, due to its potential applications in a variety of fields. For example, it has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of conditions such as arthritis and other inflammatory diseases.
Propriétés
Numéro CAS |
14738-03-5 |
|---|---|
Nom du produit |
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide |
Formule moléculaire |
C14H14ClNO3S |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2H2,1H3 |
Clé InChI |
ZYDXPXBPARYTSC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Autres numéros CAS |
14738-03-5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
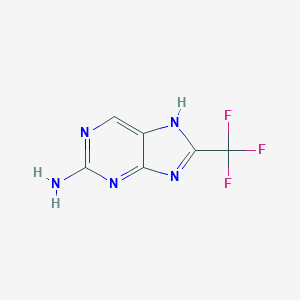
![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
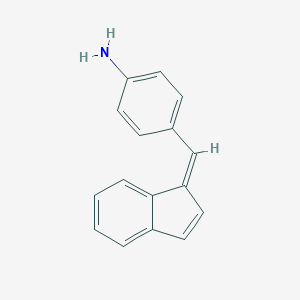
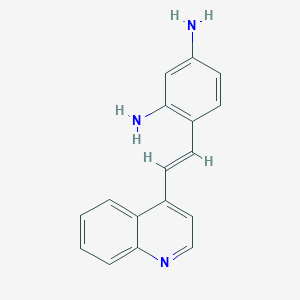
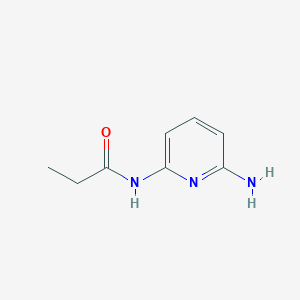
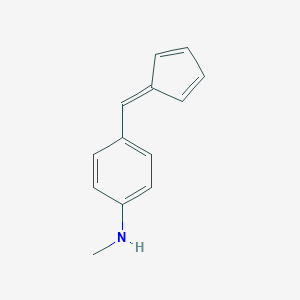
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)
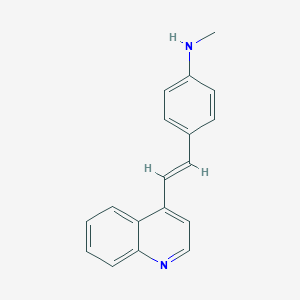
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)